2-Methylhistamine

Description

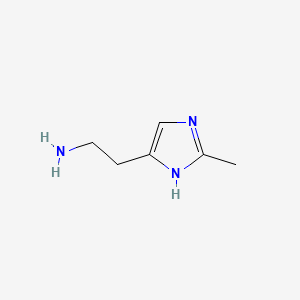

Structure

2D Structure

3D Structure

Properties

CAS No. |

34392-54-6 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-(2-methyl-1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) |

InChI Key |

XDKYTXBAVJELDQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1)CCN |

Canonical SMILES |

CC1=NC=C(N1)CCN |

Other CAS No. |

34392-54-6 |

Synonyms |

2-methylhistamine 2-methylhistamine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylhistamine: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a crucial molecule in pharmacological research, primarily recognized for its role as a selective agonist for histamine receptors. As a structural analog of histamine, it provides a valuable tool for differentiating between histamine receptor subtypes, particularly in the investigation of H1 and H2 receptor-mediated pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental context of this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound, systematically named 2-(2-methyl-1H-imidazol-5-yl)ethanamine, is an aralkylamino compound derived from histamine by the addition of a methyl group at the 2-position of the imidazole ring.[1][2] This modification significantly influences its receptor binding profile and pharmacological activity.

Quantitative Data

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | 2-(2-methyl-1H-imidazol-5-yl)ethanamine | [2] |

| Chemical Formula | C₆H₁₁N₃ | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| CAS Number | 34392-54-6 | [2] |

| Predicted Boiling Point | 347.5 ± 17.0 °C | [3] |

| Predicted pKa | 14.96 ± 0.10 | [3] |

| Solubility | Soluble in water. | |

| SMILES | CC1=NC=C(N1)CCN | [2] |

| InChI | InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) | [2] |

Chemical Structure

The chemical structure of this compound consists of an imidazole ring with a methyl group at the 2-position and an ethylamine side chain at the 5-position. The presence and position of the methyl group are critical for its selective agonist activity.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively available in publicly accessible literature. However, based on general principles of organic synthesis and related literature, the following outlines the probable methodologies.

Synthesis

A plausible synthetic route to this compound would involve the construction of the substituted imidazole ring followed by the introduction or modification of the ethylamine side chain. One potential approach, adapted from the synthesis of similar imidazole derivatives, is the reaction of an appropriate α-haloketone with a guanidine derivative.[4]

General Workflow for a Hypothetical Synthesis:

Caption: Hypothetical workflow for the synthesis of this compound.

Purification

Purification of the synthesized this compound would likely be achieved through recrystallization.[5][6][7] This technique separates the compound from impurities based on differences in solubility. A suitable solvent system would be one in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and confirm the elemental composition of the compound.

Signaling Pathways

This compound is a potent and selective agonist of histamine H1 and H2 receptors, making it a valuable tool for studying the distinct signaling cascades initiated by these two receptor subtypes.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[8][9] Activation of the H1 receptor by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular calcium levels.

Caption: Histamine H1 Receptor Signaling Pathway.

Histamine H2 Receptor Signaling

The histamine H2 receptor is also a GPCR, but it couples to Gαs proteins.[10][11] Agonist binding, such as by this compound, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Caption: Histamine H2 Receptor Signaling Pathway.

Conclusion

This compound is an indispensable pharmacological tool for the elucidation of histamine receptor function. Its distinct chemical properties and structure confer selectivity for H1 and H2 receptors, enabling researchers to dissect the complex signaling pathways mediated by these receptors. While detailed, publicly available experimental protocols for its synthesis are scarce, the general principles of its preparation and purification are well-understood within the field of medicinal chemistry. This guide provides a foundational understanding of this compound for professionals engaged in drug discovery and pharmacological research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H11N3 | CID 91613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34392-54-6 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 10. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 11. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Selective Tool: A Technical Guide to the Discovery and Historical Context of 2-Methylhistamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmacology, the development of selective receptor agonists has been pivotal in dissecting complex biological systems. This technical guide delves into the discovery and historical context of 2-Methylhistamine, a key molecule that played a crucial role in the differentiation of histamine receptor subtypes. Its emergence as a research tool was instrumental in paving the way for the development of blockbuster drugs and a deeper understanding of histamine's multifaceted roles in the body.

The Quest for Specificity: A Historical Overview

The story of this compound is intrinsically linked to the quest to understand the diverse actions of histamine. In the mid-20th century, scientists observed that the effects of histamine were not uniformly blocked by the then-available antihistamines. This led to the hypothesis of multiple histamine receptor subtypes.

The seminal work of Ash and Schild in the 1960s laid the foundation for this concept. They demonstrated that while classical antihistamines could block histamine-induced contractions of the guinea pig ileum, they were ineffective against histamine-stimulated gastric acid secretion in rats. This suggested the existence of at least two distinct histamine receptors. They designated the receptor mediating the contractile response as the H1 receptor.[1]

The definitive proof for this dual-receptor theory came from the pioneering work of Sir James Black and his colleagues at Smith Kline & French in the early 1970s. Their systematic investigation of histamine analogues led to the discovery of burimamide, the first-ever H2 receptor antagonist.[2] In their quest to characterize these newly identified receptors, they synthesized and tested a series of methylated histamine derivatives, including this compound and 4-Methylhistamine.

This compound, along with other histamine analogs, proved to be an invaluable tool. By comparing the relative potencies of these compounds in different tissue preparations, researchers could pharmacologically dissect the distinct responses mediated by H1 and H2 receptors. This compound exhibited a preferential, though not exclusive, agonist activity at H1 receptors, causing smooth muscle contraction, while showing weaker activity at the newly discovered H2 receptors responsible for gastric acid secretion.[3] This selectivity, although not absolute, was sufficient to provide a clearer picture of the pharmacological profiles of the two receptor subtypes.

Synthesis of this compound

The synthesis of this compound, or 2-(2-Methyl-1H-imidazol-4-yl)ethanamine, was a critical step in its establishment as a research tool. A key synthetic route was described by Durant, Emmett, and Ganellin in 1976. The general scheme involves the construction of the substituted imidazole ring followed by the elaboration of the ethylamine side chain.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methods described for the synthesis of methylhistamines.

Step 1: Formation of the Imidazole Ring

A common method for synthesizing the 2-methylimidazole core involves the reaction of a suitable dicarbonyl compound with an amidine. For this compound, a key intermediate is 4-(chloromethyl)-2-methylimidazole.

Step 2: Introduction of the Ethylamine Side Chain

The ethylamine side chain can be introduced by reacting the chloromethyl intermediate with a cyanide source to form the corresponding acetonitrile derivative. Subsequent reduction of the nitrile group yields the desired this compound.

Illustrative Reaction Scheme:

Note: This is a generalized representation. For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, it is recommended to consult the original publication by Durant et al. (1976).

Pharmacological Characterization: Differentiating H1 and H2 Receptors

The true value of this compound lay in its application in classic pharmacological bioassays. These experiments, conducted in isolated tissues, allowed for the quantitative assessment of its activity at H1 and H2 receptors.

Data Presentation: Quantitative Analysis of this compound Activity

While historical data from the initial discovery period often focused on relative potencies, subsequent studies have provided more precise quantitative values for the activity of this compound at histamine receptors.

| Compound | Receptor | Preparation | Parameter | Value | Reference |

| This compound | H1 | Guinea Pig Ileum | pEC50 | 5.15 | [4] |

| This compound | H2 | Rat Gastric Acid Secretion | Relative Activity (Histamine = 100) | ~4 | [5] |

| Histamine | H1 | Guinea Pig Ileum | pEC50 | 6.8 | [4] |

| Histamine | H2 | Rat Gastric Acid Secretion | - | - | [5] |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

This classic bioassay measures the contractile response of smooth muscle, a hallmark of H1 receptor activation.

Objective: To determine the potency of this compound in causing contraction of the guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Histamine dihydrochloride (standard)

-

This compound dihydrochloride (test compound)

-

Organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)

-

Isotonic transducer and recording system

Procedure:

-

A segment of the terminal ileum (2-3 cm) is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.

-

One end of the tissue is attached to a fixed point, and the other is connected to an isotonic transducer to record contractions.

-

The tissue is allowed to equilibrate for 30-60 minutes, with regular washing every 15 minutes.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of histamine or this compound to the organ bath.

-

The contractile response is recorded until a maximal effect is achieved.

-

The EC50 values are calculated from the concentration-response curves.

This in vivo assay measures the stimulation of gastric acid secretion, a primary function of H2 receptor activation.

Objective: To determine the potency of this compound in stimulating gastric acid secretion in the rat.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane (anesthetic)

-

Saline solution

-

Histamine dihydrochloride (standard)

-

This compound dihydrochloride (test compound)

-

Pylorus ligation surgical kit

-

pH meter and titration equipment

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

Animals are anesthetized with urethane.

-

A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

-

The stomach is gently flushed with saline to remove any residual contents.

-

The test compound (this compound) or standard (histamine) is administered subcutaneously or intravenously.

-

After a set period (e.g., 2-4 hours), the animal is euthanized, and the stomach is removed.

-

The gastric contents are collected, and the volume is measured.

-

The acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

-

The total acid output is calculated and compared between different treatment groups.

Signaling Pathways

The differential effects of this compound on various tissues are a direct consequence of the distinct signaling pathways coupled to H1 and H2 receptors.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC mediate the downstream effects of H1 receptor activation, such as smooth muscle contraction.

H2 Receptor Signaling Pathway

In contrast, the histamine H2 receptor is a GPCR that couples to the Gs family of G-proteins. Activation of the H2 receptor leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the cellular responses associated with H2 receptor activation, such as the stimulation of gastric acid secretion by parietal cells.

Experimental Workflow: From Synthesis to Pharmacological Characterization

The logical flow of research involving this compound follows a structured path from its creation to the elucidation of its biological effects.

References

- 1. Regional variation in the sensitivity of longitudinal smooth muscle to histamine at H1-receptors in guinea-pig ileum and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Potential histamine H2-receptor antagonists. 3. Methylhistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Signaling of 2-Methylhistamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 2-methylhistamine, a crucial selective agonist for the histamine H1 receptor. It covers the primary synthesis pathway, precursors, experimental protocols, and the downstream signaling cascade initiated by H1 receptor activation.

Introduction to this compound

This compound is an organic compound structurally related to histamine, featuring a methyl group at the 2-position of the imidazole ring.[1] This modification confers selectivity, making it a potent tool in pharmacology for studying the specific roles and effects of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) involved in allergic and inflammatory responses, smooth muscle contraction, and neurotransmission.[2] Understanding the synthesis of this compound is fundamental for its application in research and the development of novel therapeutics targeting the histaminergic system.

Synthesis Pathway and Precursors

The most common and industrially relevant synthesis of the 2-methylimidazole core, the primary precursor to this compound, is achieved through the Radziszewski reaction.[3][4] This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[3][4]

Primary Precursors for 2-Methylimidazole Synthesis:

-

Glyoxal: Provides the C4 and C5 carbons of the imidazole ring.

-

Acetaldehyde: Provides the C2 carbon and the attached methyl group.

-

Ammonia: Provides the two nitrogen atoms (N1 and N3) of the imidazole ring.

Once the 2-methylimidazole ring is formed, a subsequent reaction is required to add the ethylamine side chain at the C4 (or C5) position to yield this compound. While the search results did not provide a specific, detailed experimental protocol for this second step in a single document, the overall pathway can be logically constructed from established organic chemistry principles.

Experimental Protocols

3.1. Synthesis of 2-Methylimidazole via Radziszewski Reaction

This protocol is based on a generalized method described for the industrial production of imidazoles.[3][4][5]

Materials:

-

Glyoxal solution (e.g., 40% in water)

-

Ammonia water (Ammonium hydroxide)

-

Pure Acetaldehyde

-

Ammonia gas

Procedure:

-

A glyoxal solution is charged into a suitable reaction kettle.[5]

-

Under controlled temperature and pressure, aqueous ammonia (ammoniacal liquor) is added, followed by the slow addition of pure acetaldehyde.[5]

-

Additional ammonia (gas or liquid) is then introduced into the reactor.[5]

-

The reaction mixture is heated and maintained at a controlled temperature (typically 50-100 °C) for a set period (e.g., 6 hours) to allow the condensation and ring-closure reaction to complete.[4][5]

-

After the reaction, excess water and unreacted ammonia are removed, often by boiling under reduced pressure.[5]

-

The resulting solution is cooled to induce crystallization of the 2-methylimidazole product.[5]

-

The solid product is collected by filtration and can be further purified if necessary.[5]

3.2. Conceptual Synthesis of this compound from 2-Methylimidazole

This conceptual protocol outlines a plausible route to add the ethylamine side chain. A common method for this transformation is the Mannich reaction followed by reduction and decarboxylation, or a multi-step process involving formylation and subsequent conversion to the aminoethyl group.

Example Multi-Step Pathway:

-

Formylation: Introduction of a formyl group (-CHO) onto the 2-methylimidazole ring, typically at the 4-position.

-

Condensation: Reaction of the formyl group with a nitroalkane, such as nitromethane, to form a nitrovinyl intermediate.

-

Reduction: Reduction of the nitro group to an amine and the double bond to a single bond, which can often be achieved simultaneously using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This final step yields the 2-(2-methyl-1H-imidazol-5-yl)ethanamine, which is this compound.

Quantitative Data

Quantitative data for specific synthesis reactions are often proprietary or vary based on the exact conditions. However, the industrial synthesis of imidazoles is optimized for high purity and yield.

| Parameter | Value/Range | Source/Comment |

| Purity (2-Methylimidazole) | > 99% | Achievable via distillation/crystallization.[4] |

| Reaction Temperature | 50 - 100 °C | For the Radziszewski reaction.[4] |

| Reaction Time | ~6 hours | For the Radziszewski reaction.[5] |

| LD50 (rat, oral) for 2-Methylimidazole | 1300 mg/kg | Indicates low acute toxicity but is a skin/eye irritant.[3] |

Visualization of Synthesis and Signaling Pathways

5.1. Synthesis Workflow

The following diagram illustrates the Radziszewski reaction for the synthesis of the 2-methylimidazole precursor.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Methylhistamine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine H1 receptors, integral membrane proteins belonging to the G-protein coupled receptor (GPCR) superfamily, are pivotal in mediating allergic and inflammatory responses. 2-Methylhistamine is recognized as a selective agonist for the histamine H1 receptor, making it a valuable pharmacological tool for elucidating the receptor's function and for screening potential antagonist compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound on H1 receptors, detailing the molecular interactions, downstream signaling cascades, and functional cellular outcomes. The guide includes a summary of available quantitative data for H1 receptor agonists, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of H1 receptor pharmacology.

Introduction to the Histamine H1 Receptor

The histamine H1 receptor is a rhodopsin-like GPCR that is widely expressed throughout the body, including in smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system.[1] Its activation by the endogenous ligand histamine is a key event in the pathophysiology of allergic rhinitis, urticaria, and other hypersensitivity reactions. The H1 receptor is coupled to the Gq/11 family of G-proteins, and its activation initiates a well-defined signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.[1][2]

This compound: A Selective H1 Receptor Agonist

This compound is a derivative of histamine that exhibits selectivity as an agonist for the H1 receptor. While specific quantitative binding affinity (Ki) and potency (EC50) values for this compound at the H1 receptor are not extensively documented in publicly available literature, its utility as a research tool stems from its ability to preferentially activate H1 receptors over other histamine receptor subtypes (H2, H3, and H4). This selectivity allows researchers to investigate the specific consequences of H1 receptor activation in various physiological and pathological contexts.

Molecular Mechanism of Action

The binding of this compound to the H1 receptor induces a conformational change in the receptor protein. This conformational shift facilitates the coupling of the receptor to the heterotrimeric G-protein, Gq/11. Upon activation, the Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

The Gq/11 Signaling Pathway

The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration.[2][3]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC).[2] PKC is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, thereby modulating their activity and leading to various cellular responses.

The signaling cascade initiated by H1 receptor activation is depicted in the following diagram:

Quantitative Data for H1 Receptor Agonists

While specific binding affinity and potency data for this compound at the H1 receptor are limited, the following table summarizes data for histamine and a related agonist, Nα-methylhistamine, to provide a comparative context.

| Compound | Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |

| Histamine | H1 | DDT1MF-2 cells | Inositol Phosphate Accumulation | EC50 | 27 µM | |

| Nα-methylhistamine | H1 | DDT1MF-2 cells | Inositol Phosphate Accumulation | EC50 | 72 µM | |

| Histamine | H1 | C6 glioma cells | Inositol Phosphate Accumulation | EC50 | 24 µM | |

| Nα-methylhistamine | H1 | C6 glioma cells | Inositol Phosphate Accumulation | EC50 | 31 µM |

Experimental Protocols

The characterization of this compound's action on H1 receptors involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]mepyramine).

Materials and Reagents:

-

Cell membranes prepared from cells expressing the H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]mepyramine, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess mianserin).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay

This functional assay measures the increase in intracellular calcium concentration following H1 receptor activation by this compound.

Materials and Reagents:

-

Cells stably expressing the H1 receptor (e.g., HEK293-H1R).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound: this compound.

-

Fluorescence plate reader or microscope with live-cell imaging capabilities.

Procedure:

-

Cell Plating: Plate H1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-containing buffer for a specified time at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader or microscope. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, a downstream product of PLC activation, following H1 receptor stimulation.

Materials and Reagents:

-

Cells expressing the H1 receptor.

-

[³H]myo-inositol.

-

LiCl solution.

-

Test compound: this compound.

-

Dowex anion-exchange resin.

-

Scintillation cocktail.

Procedure:

-

Labeling: Incubate H1R-expressing cells with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Pre-incubate the labeled cells with LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add varying concentrations of this compound and incubate for a specified time.

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography (Dowex resin).

-

Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound serves as a crucial pharmacological tool for the investigation of histamine H1 receptor function. Its selective agonism allows for the specific interrogation of the Gq/11-PLC-IP3/DAG signaling pathway. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding and functional activity of this compound and other H1 receptor ligands. A thorough understanding of the mechanism of action of H1 receptor agonists is fundamental for the development of novel therapeutics targeting allergic and inflammatory diseases. Further research to precisely quantify the binding affinity and potency of this compound at the H1 receptor will enhance its utility as a reference compound in drug discovery and pharmacological research.

References

- 1. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylhistamine: A Technical Guide on its Role as a Histamine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine synthesized from the amino acid histidine, is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its actions are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The study of these receptors and their signaling pathways is fundamental to the development of therapeutics for a wide range of conditions.

This technical guide focuses on 2-Methylhistamine, a synthetic derivative of histamine that serves as a valuable research tool for elucidating the function of histamine receptors. While sometimes referred to as a metabolite, it is important to clarify that the primary metabolic pathways of histamine involve enzymatic conversion to Nτ-methylhistamine (tele-methylhistamine) and imidazoleacetic acid. This compound, a structural analog, is utilized for its agonistic activity at histamine receptors, aiding in the characterization of their downstream effects. This document provides an in-depth overview of its receptor pharmacology, associated signaling pathways, and detailed experimental protocols for its characterization.

Histamine Metabolism: A Brief Overview

Histamine is primarily metabolized through two enzymatic pathways:

-

N-methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway converts histamine to Nτ-methylhistamine.

-

Oxidative deamination: Mediated by diamine oxidase (DAO), this pathway transforms histamine into imidazoleacetic acid.

It is crucial to distinguish this compound from the naturally occurring metabolite Nτ-methylhistamine. This compound is a synthetic compound used for its specific pharmacological properties in research settings.

Pharmacological Profile of this compound

This compound is recognized as a histamine receptor agonist with activity at both H1 and H2 receptors. Its utility in research stems from its ability to selectively activate these receptor subtypes, allowing for the dissection of their distinct signaling cascades and physiological roles.

Quantitative Data on Receptor Binding and Potency

While extensive quantitative data for this compound is not consistently available across the literature, the following tables summarize the known information and provide comparative data for histamine and other relevant analogs.

Table 1: Binding Affinities (Ki) of Histamine Agonists at H1 and H2 Receptors

| Compound | Receptor | Ki (nM) | Species/System | Reference |

| This compound | H1 | Data not readily available | - | - |

| This compound | H2 | Data not readily available (qualitatively described as having reduced potency compared to histamine) | - | [1] |

| Histamine | H1 | ~270 | Hamster DDT1MF-2 Cells | [2] |

| Histamine | H3 | 8 | Human | [1] |

Note: The lack of specific Ki values for this compound in the searched literature highlights a gap in publicly available data.

Table 2: Functional Potency (EC50) of Histamine Agonists at H1 and H2 Receptors

| Compound | Receptor | EC50 (µM) | Assay/Tissue | Reference |

| This compound | H1 | Full agonist, specific EC50 not provided | Guinea-pig trachea | [3] |

| This compound | H2 | Reduced potency relative to histamine | Computational model | [1] |

| Histamine | H1 | 27 | Inositol phosphate accumulation in DDT1MF-2 cells | [2] |

| Nα-methylhistamine | H1 | 72 | Inositol phosphate accumulation in DDT1MF-2 cells | [2] |

| Histamine | H2 | ~1 | Inhibition of acetylcholine-induced contractions in rat uterus | [4] |

Signaling Pathways of H1 and H2 Receptors

This compound elicits its effects by activating the distinct signaling cascades coupled to H1 and H2 receptors.

Histamine H1 Receptor Signaling (Gq-coupled)

The H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist like this compound, the following cascade is initiated:

-

Gq activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) activation: The GTP-bound Gαq subunit activates phospholipase C.

-

Second messenger production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) activation: DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.

References

- 1. Molecular determinants for the agonist activity of this compound and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative potencies of histamine H1-agonists on guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of histamine receptor agonists and antagonists on the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-Methylhistamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a substituted derivative of histamine, an essential biogenic amine involved in a myriad of physiological and pathological processes. As a pharmacological tool, this compound has been instrumental in the characterization of histamine receptor subtypes, particularly in distinguishing between the H1 and H2 receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and visual representations of key processes are included to support researchers in the fields of pharmacology and drug development.

Core Pharmacological Characteristics

This compound is recognized primarily as a potent and relatively selective agonist for the histamine H1 receptor.[1] Its activity at other histamine receptor subtypes is significantly lower, rendering it a valuable compound for investigating H1 receptor-mediated physiological effects.

Receptor Binding Affinity and Functional Potency

The affinity and potency of this compound have been characterized across various in vitro systems. The following tables summarize the key quantitative data for its interaction with histamine receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Parameter | Value | Species/System | Reference |

| H1 Receptor | pKi | ~5.9 - 6.1 | Guinea pig cerebellar membranes | [2] |

| H2 Receptor | - | Data not consistently reported | - | - |

| H3 Receptor | - | Low affinity expected | - | - |

| H4 Receptor | - | Low affinity expected | - | - |

Table 2: Functional Potency of this compound

| Receptor Subtype | Parameter | Value | Species/System | Reference |

| H1 Receptor | pD2 | ~6.8 | Guinea pig ileum | [2] |

| H1 Receptor | Apparent pA2 (as antagonist) | 8.58 | Human temporal artery | [1] |

| H2 Receptor | - | Less potent than histamine | Human temporal artery | [1] |

Note: pKi and pD2 values are the negative logarithm of the molar concentration. A higher value indicates greater affinity or potency.

Signaling Pathways

As an agonist at histamine receptors, this compound initiates intracellular signaling cascades characteristic of the specific receptor subtype it activates. The primary signaling pathways for the histamine receptors are well-established.

-

H1 Receptor: Activation of the H1 receptor by this compound leads to the coupling of the Gq/11 family of G-proteins.[3] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4]

-

H2 Receptor: The H2 receptor is coupled to the Gs family of G-proteins.[5] Agonist binding, including that of this compound (though less potent), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[4]

-

H3 and H4 Receptors: These receptors are primarily coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] Due to its low affinity for H3 and H4 receptors, this compound is not a significant activator of these pathways.

Signaling Pathway Diagrams

Caption: H1 Receptor Signaling Pathway Activated by this compound.

Caption: H2 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (H1 Receptor)

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled antagonist.

1. Materials:

-

Cell Membranes: Membranes from cells stably expressing the human or guinea pig H1 receptor (e.g., HEK293, CHO cells, or guinea pig cerebellum).

-

Radioligand: [3H]Mepyramine (a selective H1 antagonist).

-

Test Compound: this compound dihydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Vials and Cocktail.

-

Liquid Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding: Non-specific binding control.

-

Test Compound: Serial dilutions of this compound.

-

-

Add [3H]Mepyramine to all wells at a final concentration close to its Kd.

-

Add the membrane preparation to all wells. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Guinea Pig Ileum Contraction (H1 Receptor)

This ex vivo assay measures the agonist activity of this compound by quantifying its ability to induce contraction of the guinea pig ileum smooth muscle, a classic H1 receptor-mediated response.

1. Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Organ Bath: A temperature-controlled (37°C) organ bath with aeration (95% O2, 5% CO2).

-

Physiological Salt Solution: Krebs-Henseleit solution.

-

Isotonic Transducer and Recording System.

-

Test Compound: this compound dihydrochloride.

-

Reference Agonist: Histamine dihydrochloride.

-

Antagonist (for verification): Mepyramine.

2. Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in the organ bath containing Krebs-Henseleit solution.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing every 15 minutes.

-

Concentration-Response Curve:

-

Add cumulative concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration before adding the next.

-

Record the contractile response at each concentration.

-

After the maximum response is achieved, wash the tissue extensively until it returns to baseline.

-

Repeat the procedure with histamine to obtain a reference concentration-response curve.

-

-

(Optional) Antagonism: To confirm the response is H1-mediated, pre-incubate a separate tissue preparation with a known concentration of mepyramine for a set period (e.g., 30 minutes) before generating a concentration-response curve for this compound.

3. Data Analysis:

-

Express the contractile response as a percentage of the maximum response to histamine.

-

Plot the percentage response against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximum response) and the maximum effect (Emax) for this compound.

-

Calculate the pD2 value (-log EC50).

-

In antagonism experiments, the rightward shift of the concentration-response curve can be used to calculate the pA2 value for the antagonist.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Pharmacological Characterization.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the histamine H1 receptor. Its potent and selective agonist activity at this receptor subtype allows for the specific investigation of H1-mediated physiological and pathological processes. The data and protocols presented in this guide provide a robust framework for researchers to design and interpret experiments aimed at further elucidating the role of the H1 receptor in health and disease, and for the development of novel therapeutics targeting the histaminergic system.

References

- 1. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine receptors and interactions between second messenger transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylhistamine: A Technical Guide to its Differential Roles in the Peripheral and Central Nervous Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhistamine, a structural analog of histamine, serves as a valuable pharmacological tool for dissecting the complex roles of the histaminergic system. Its primary utility stems from its selective agonist activity at the histamine H₁ receptor, with significantly lower potency at other histamine receptor subtypes. This selectivity allows for the targeted investigation of H₁ receptor-mediated pathways, revealing distinct physiological and pathological functions in the peripheral versus the central nervous system. This technical guide provides a comprehensive overview of the receptor pharmacology of this compound, its differential effects in peripheral tissues and the central nervous system, detailed experimental protocols for its characterization, and visual representations of its signaling mechanisms.

Receptor Binding and Functional Potency

This compound's pharmacological profile is defined by its preferential activation of the histamine H₁ receptor. While it is a potent H₁ agonist, its activity at H₂, H₃, and H₄ receptors is considerably lower. The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at the four human histamine receptor subtypes.

Table 1: Comparative Binding Affinities (Kᵢ) of Histamine and this compound at Human Histamine Receptors

| Ligand | H₁ Receptor Kᵢ (nM) | H₂ Receptor Kᵢ (nM) | H₃ Receptor Kᵢ (nM) | H₄ Receptor Kᵢ (nM) |

| Histamine | ~27 | ~320 | 8 | 3.8 ± 0.8[1] |

| This compound | Data not available in direct comparative binding assays | Much lower affinity than histamine | >10,000[1] | 251 ± 50[1] |

Table 2: Comparative Functional Potencies (EC₅₀/Relative Potency) of Histamine and this compound

| Ligand | H₁ Receptor | H₂ Receptor | H₃ Receptor | H₄ Receptor |

| Histamine | EC₅₀ = 27 µM (Inositol phosphate accumulation, DDT₁MF-2 cells) | Potent agonist | Potent agonist | Potency = 100%[1] |

| This compound | Less potent than histamine (Human temporal artery relaxation) | Reduced potency relative to histamine[2] | Potency relative to histamine < 0.1%[1] | Potency relative to histamine = 1.9%[1] |

Role in the Peripheral Nervous System (PNS)

In the peripheral nervous system, the effects of this compound are predominantly mediated by the activation of H₁ receptors, which are widely expressed on various cell types, including smooth muscle cells and endothelial cells.

Smooth Muscle Contraction

This compound is a classical agonist used to induce contraction in smooth muscle preparations, most notably the guinea pig ileum. This effect is mediated by H₁ receptor activation on smooth muscle cells, leading to an increase in intracellular calcium.

Vascular Effects

Activation of H₁ receptors on endothelial cells by this compound can lead to vasodilation and increased vascular permeability. However, in some vascular beds, it can also cause vasoconstriction through direct action on vascular smooth muscle H₁ receptors. For instance, in the human temporal artery, this compound is less potent than histamine in inducing relaxation, an effect mediated by both H₁ and H₂ receptors.[3]

Role in the Central Nervous System (CNS)

The role of this compound in the central nervous system is more complex due to the diverse functions of histamine and the expression of all four histamine receptor subtypes in the brain.[4] While this compound has limited ability to cross the blood-brain barrier, direct administration into the CNS via intracerebroventricular (i.c.v.) injection has revealed its effects on various neurological processes.

Neurotransmitter Modulation and Behavior

I.c.v. administration of this compound in rats has been shown to influence hormonal release, such as increasing plasma corticosterone levels, an effect mediated by H₁ receptors. It has also been demonstrated to affect memory and learning processes.

Experimental Protocols

Radioligand Binding Assay for Histamine Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of this compound for a specific histamine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]mepyramine for H₁R, [³H]tiotidine for H₂R, [³H]Nα-methylhistamine for H₃R, [³H]histamine for H₄R).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes and varying concentrations of unlabeled this compound.

-

Incubate to allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay for H₂ Receptor Activation

This assay measures the ability of this compound to stimulate the Gs-coupled H₂ receptor, leading to an increase in intracellular cyclic AMP (cAMP).

Materials:

-

Cells stably expressing the human histamine H₂ receptor (e.g., CHO-K1 or HEK293).

-

This compound.

-

Assay Buffer.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Seed the cells in a 96-well plate.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method to assess the contractile effect of H₁ receptor agonists on smooth muscle.

Materials:

-

Guinea pig ileum segment.

-

Organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Isotonic transducer and recording system.

-

This compound solutions of varying concentrations.

Procedure:

-

Mount a segment of the guinea pig ileum in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Add increasing cumulative concentrations of this compound to the organ bath.

-

Record the resulting isometric contractions.

-

Plot the contractile response against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.

Signaling Pathways and Experimental Workflows

References

- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants for the agonist activity of this compound and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.tocris.com [resources.tocris.com]

An In-depth Technical Guide to the Physiological Effects of 2-Methylhistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhistamine is a histamine analogue that serves as a valuable pharmacological tool for the investigation of the histamine receptor system. As a derivative of histamine, it exhibits selective agonist activity, primarily targeting the histamine H₁ receptor, with a lower affinity for the H₂ receptor. This selective action allows for the discrete study of H₁ receptor-mediated physiological processes. This technical guide provides a comprehensive overview of the physiological effects of this compound, detailing its receptor interaction, downstream signaling pathways, and observed effects on various organ systems. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action to support researchers and professionals in drug development.

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. Its effects are mediated through four distinct G protein-coupled receptors: H₁, H₂, H₃, and H₄. The development of selective agonists and antagonists for these receptors has been instrumental in elucidating the specific roles of each receptor subtype.

This compound, a histamine derivative with a methyl group at the 2-position of the imidazole ring, has emerged as a potent and selective agonist for the histamine H₁ receptor.[1] Its reduced activity at other histamine receptor subtypes makes it an invaluable tool for isolating and studying H₁ receptor-mediated signaling and physiological responses. This guide will delve into the known physiological effects of this compound, providing a detailed resource for its application in research and drug discovery.

Receptor Selectivity and Pharmacology

This compound demonstrates a clear selectivity profile for the histamine H₁ receptor over other histamine receptor subtypes. While it is a potent agonist at the H₁ receptor, its activity at H₂, H₃, and H₄ receptors is significantly lower.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity, potency, and efficacy of this compound at the four human histamine receptor subtypes. It is important to note that absolute values can vary depending on the experimental system and conditions.

Table 1: Binding Affinity (Kᵢ) of this compound at Human Histamine Receptors

| Receptor | Radioligand | Cell Line/Tissue | Kᵢ (nM) | Reference(s) |

| H₁R | [³H]mepyramine | Not Specified | Data not available | |

| H₂R | [¹²⁵I]iodoaminopotentidine | Not Specified | Significantly lower than H₁R | [2] |

| H₃R | [³H]Nα-methylhistamine | HEK-293 | Much less potent than histamine | [1] |

| H₄R | [³H]histamine | HEK-293 | >10,000 | [1] |

Table 2: Functional Potency (EC₅₀/pD₂) and Efficacy (Eₘₐₓ) of this compound

| Receptor | Functional Assay | Tissue/Cell Line | pD₂ / -logEC₅₀ | EC₅₀ (µM) | Efficacy (Eₘₐₓ) | Reference(s) |

| H₁R | Guinea Pig Ileum Contraction | Guinea Pig Ileum | Data not available | Full Agonist | ||

| H₂R | Rat Gastric Acid Secretion | Anesthetized Rat | Lower potency than histamine | [2] | ||

| H₃R | Not Specified | Not Specified | Low potency | [3] | ||

| H₄R | [³⁵S]GTPγS binding | HEK-293 | < 5.0 | > 10 | Partial Agonist | [1] |

Note: While specific values for H₁R and H₂R are not consistently reported in the literature, qualitative descriptions consistently indicate higher potency and efficacy at the H₁ receptor compared to the H₂ receptor.

Signaling Pathways

The physiological effects of this compound are a direct consequence of the intracellular signaling cascades it initiates upon binding to histamine receptors, primarily the H₁ receptor.

H₁ Receptor Signaling

The histamine H₁ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4] Activation of the H₁ receptor by this compound initiates the following signaling cascade:

-

Gq/11 Activation: Binding of this compound induces a conformational change in the H₁ receptor, leading to the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission.[5]

Figure 1: H₁ Receptor Signaling Pathway Activated by this compound.

H₂ Receptor Signaling

Although this compound has a lower affinity for the H₂ receptor, at higher concentrations, it can elicit responses mediated by this receptor. The H₂ receptor is coupled to the Gs family of G proteins.[6] Its activation leads to:

-

Gs Activation: Agonist binding activates the Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: cAMP activates protein kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various cellular proteins, leading to responses such as smooth muscle relaxation and stimulation of gastric acid secretion.

Figure 2: H₂ Receptor Signaling Pathway Activated by this compound.

Physiological Effects

The selective activation of H₁ receptors by this compound leads to a range of physiological responses in different organ systems.

Cardiovascular System

In the cardiovascular system, this compound elicits a depressor response, primarily through its action on H₁ receptors. At lower doses (up to 1 x 10⁻⁷ mol/kg in cats), it causes a decrease in blood pressure.[8][9] This hypotensive effect is attributed to H₁ receptor-mediated vasodilation. At larger doses, the involvement of H₂ receptors in the hypotensive response has been suggested.[8]

Respiratory System

The activation of H₁ receptors in the respiratory system leads to bronchoconstriction. This effect is a hallmark of histamine-mediated allergic responses. The potency of this compound in inducing contraction of airway smooth muscle makes it a useful tool for studying the mechanisms of bronchoconstriction and for evaluating the efficacy of H₁ receptor antagonists.

Gastrointestinal System

In the gastrointestinal tract, the effects of this compound are primarily mediated by H₁ receptors, leading to the contraction of intestinal smooth muscle. This is the basis for the classical guinea pig ileum bioassay for histamine and its analogues. While histamine itself is a potent stimulant of gastric acid secretion via H₂ receptors, this compound has a significantly lower potency in this regard.[2]

Central Nervous System

Intracerebroventricular injection of this compound in rats has been shown to ameliorate memory deficits in active avoidance response tasks, suggesting a role for H₁ receptors in learning and memory.[10] Additionally, H₁ receptor agonists, including this compound, have been observed to inhibit amygdaloid kindled seizures.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the physiological effects of this compound.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method for quantifying the potency and efficacy of H₁ receptor agonists.

Objective: To determine the pD₂ value (a measure of potency) of this compound on the contractility of isolated guinea pig ileum.

Materials:

-

Guinea pig (fasted overnight)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

This compound stock solution

-

Organ bath with an isotonic transducer and data acquisition system

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Gently flush the lumen with Tyrode's solution to remove contents. Cut the ileum into 2-3 cm segments.[11]

-

Tissue Mounting: Suspend a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 32°C and continuously aerated with carbogen gas. Attach one end to a fixed hook and the other to an isotonic transducer. Apply a resting tension of 0.5 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[11]

-

Dose-Response Curve Construction:

-

Record a stable baseline.

-

Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc.).

-

Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.

-

Continue adding the agonist until a maximal response is observed (a plateau in the dose-response curve).

-

-

Data Analysis:

-

Measure the height of the contraction at each concentration.

-

Express the responses as a percentage of the maximal contraction.

-

Plot the percentage response against the logarithm of the molar concentration of this compound to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

-

Calculate the pD₂ value as the negative logarithm of the EC₅₀.

-

Figure 3: Experimental Workflow for Guinea Pig Ileum Contraction Assay.

Rat Gastric Acid Secretion Assay

This in vivo assay is used to assess the stimulatory effects of H₂ receptor agonists on gastric acid secretion.

Objective: To measure the effect of this compound on gastric acid secretion in an anesthetized rat model.

Materials:

-

Male Wistar rats

-

Urethane (anesthetic)

-

Surgical instruments

-

Perfusion pump

-

pH electrode and meter

-

Saline solution

-

This compound solution

Procedure:

-

Animal Preparation: Anesthetize a rat with urethane. Perform a tracheotomy to ensure a clear airway. Cannulate the esophagus and the duodenum.

-

Stomach Perfusion: Perfuse the stomach with saline at a constant rate through the esophageal cannula. Collect the perfusate from the duodenal cannula.

-

Baseline Measurement: After a stabilization period, collect the perfusate at regular intervals (e.g., 15 minutes) and measure the pH to establish a baseline acid secretion rate.

-

Agonist Administration: Administer this compound intravenously or intraperitoneally at various doses.

-

Stimulated Secretion Measurement: Continue to collect the perfusate at regular intervals and measure the pH to determine the change in acid secretion in response to this compound.

-

Data Analysis:

-

Calculate the acid output (in µmol H⁺/min) for each collection period.

-

Plot the acid output against time to observe the time course of the response.

-

Construct a dose-response curve by plotting the peak acid output against the dose of this compound.

-

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To determine the Kᵢ of this compound for the histamine H₁ receptor.

Materials:

-

Cell membranes expressing the human histamine H₁ receptor

-

[³H]mepyramine (a radiolabeled H₁ receptor antagonist)

-

This compound solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Assay Setup: In a series of tubes, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of unlabeled this compound. Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known H₁ antagonist).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the molar concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Conclusion

This compound is a valuable pharmacological probe due to its selective agonist activity at the histamine H₁ receptor. This selectivity allows for the targeted investigation of H₁ receptor-mediated physiological processes, including smooth muscle contraction, vasodilation, and neurotransmission. While it exhibits some activity at the H₂ receptor at higher concentrations, its primary utility lies in its H₁ receptor agonism. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of this compound's effects. A thorough understanding of its pharmacological profile is essential for its effective use in research and for the development of novel therapeutics targeting the histaminergic system. Further research is warranted to fully elucidate the complete quantitative pharmacological profile of this compound and its precise downstream signaling consequences in various cell types and tissues.

References

- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants for the agonist activity of this compound and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.tocris.com [resources.tocris.com]

- 4. Expt. 6 Bioassay of histamine using guinea pig ileum by matching method | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The effects of histamine and some histamine-like agonists on blood pressure in the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of histamine and some histamine-like agonists on blood pressure in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effects of Histamine and Related Compounds on the Central Nervous System] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. studylib.net [studylib.net]

Tautomeric Preferences of 2-Methylhistamine and its Interaction with Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric preferences of 2-methylhistamine and its binding characteristics to histamine receptor subtypes. This compound, a histamine analog with a methyl group at the 2-position of the imidazole ring, serves as a valuable pharmacological tool for studying histamine receptor function.[1][2][3] Understanding its structural properties, particularly the equilibrium between its tautomeric forms, is crucial for elucidating its receptor binding profile and mechanism of action.

Tautomerism of this compound

The imidazole ring of histamine and its derivatives, including this compound, can exist in two tautomeric forms. This arises from the ability of a proton to reside on either of the two nitrogen atoms in the ring. These tautomers are designated as Nτ-H (tele) and Nπ-H (pro). The 'tele' position is the nitrogen atom further from the ethylamine side chain, while the 'pro' position is the nitrogen atom closer to the side chain.

At a physiological pH of 7.4, histamine and its analogs exist predominantly as monocations, with the ethylamine side chain protonated.[4] The equilibrium between the Nτ-H and Nπ-H tautomers is a critical determinant of receptor recognition and activation. For histamine itself, the Nτ-H tautomer is the more stable and predominant form in aqueous solution, with the ratio of [Nτ-H]/[Nπ-H] being approximately 4.2, meaning about 80% exists as the Nτ-H tautomer.[5]

References

- 1. This compound | C6H11N3 | CID 91613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 34392-54-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular determinants for the agonist activity of this compound and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cn.aminer.org [cn.aminer.org]

- 8. pubs.acs.org [pubs.acs.org]

2-Methylhistamine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhistamine is a classic tool in histamine receptor pharmacology, primarily utilized for its relative selectivity as an agonist at certain histamine receptor subtypes. A comprehensive understanding of its structure-activity relationship (SAR) is crucial for the design of more potent and selective histamine receptor ligands. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

The core of this compound's SAR lies in the steric and electronic effects of the methyl group at the 2-position of the imidazole ring. This substitution significantly influences its affinity and efficacy at the four known histamine receptor subtypes (H₁, H₂, H₃, and H₄), generally leading to a decrease in potency compared to the endogenous ligand, histamine.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and key comparator compounds, histamine and 4-methylhistamine, at the four human histamine receptor subtypes. This data is essential for a comparative SAR analysis.

Table 1: Binding Affinities (Kᵢ) of Histamine Analogs at Human Histamine Receptors

| Compound | H₁ Receptor (Kᵢ, nM) | H₂ Receptor (Kᵢ, nM) | H₃ Receptor (Kᵢ, nM) | H₄ Receptor (Kᵢ, nM) |

| Histamine | 160 | 33 | 8[1] | 3.8 - 4.7[2][3] |

| This compound | Data not available | Data not available | Data not available | ~247 (Calculated)¹ |

| 4-Methylhistamine | >10,000[4] | ~5,000[4] | 19,000[4] | 7.0 - 50[2][4] |

¹Calculated based on a relative potency of 1.9% compared to histamine at the H₄ receptor[2].

Table 2: Functional Potencies (EC₅₀/pEC₅₀) of Histamine Analogs at Human Histamine Receptors

| Compound | H₁ Receptor | H₂ Receptor | H₃ Receptor | H₄ Receptor |

| Histamine | EC₅₀ = 27 µM² | Data not available | Data not available | pEC₅₀ = 7.8 ± 0.2³ |